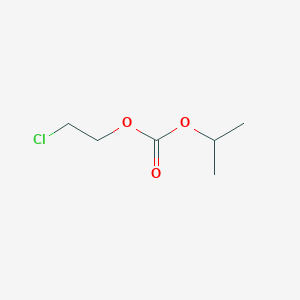
Carbonic acid, 2-chloroethyl 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-chloroethyl 1-methylethyl ester is an organic compound with the molecular formula C6H11ClO3 It is a carbonate ester derived from 2-chloroethanol and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid, 2-chloroethyl 1-methylethyl ester can be synthesized through the reaction of 2-chloroethanol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl propan-2-yl carbonate involves similar reaction conditions but on a larger scale. The reactants are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-chloroethyl 1-methylethyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethanol and isopropanol.
Transesterification: The carbonate group can be exchanged with other alcohols under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids/bases.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the carbonate group.
Major Products
Nucleophilic substitution: Products include substituted ethyl carbonates depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethanol and isopropanol.
Transesterification: The products are new carbonate esters formed with different alcohols.
Scientific Research Applications
Carbonic acid, 2-chloroethyl 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industrial Applications: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl propan-2-yl carbonate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl chloroformate: Contains a methyl group instead of an isopropyl group.
2-Chloroethyl methyl carbonate: Similar but with a methyl group in place of the isopropyl group.
Uniqueness
Carbonic acid, 2-chloroethyl 1-methylethyl ester is unique due to its specific reactivity profile, which is influenced by the presence of both the chloroethyl and isopropyl groups. This combination allows for selective reactions that may not be achievable with other similar compounds.
Properties
CAS No. |
137778-07-5 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
2-chloroethyl propan-2-yl carbonate |
InChI |
InChI=1S/C6H11ClO3/c1-5(2)10-6(8)9-4-3-7/h5H,3-4H2,1-2H3 |
InChI Key |
CJHNKKRUNUMBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


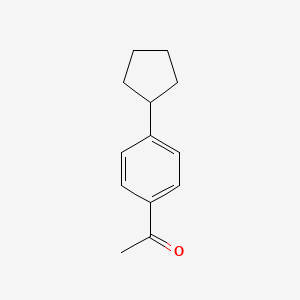
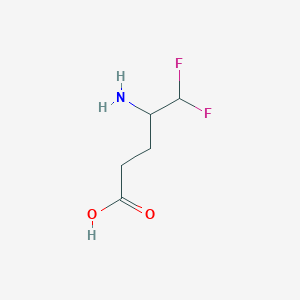
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
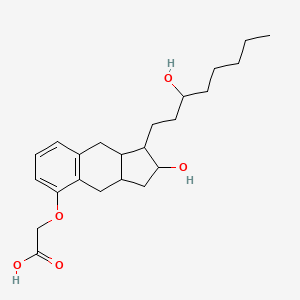
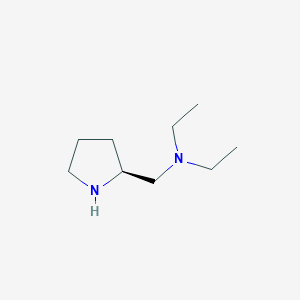
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
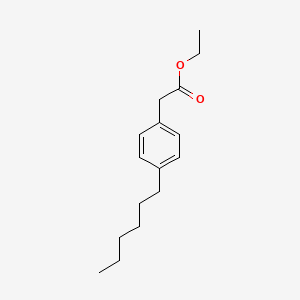
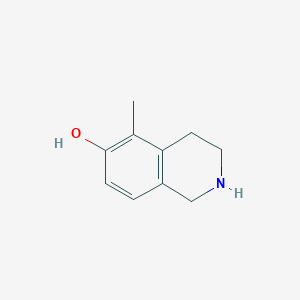
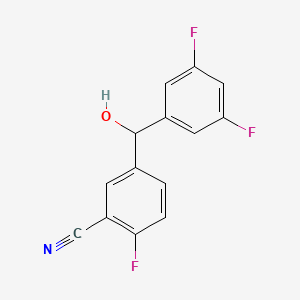
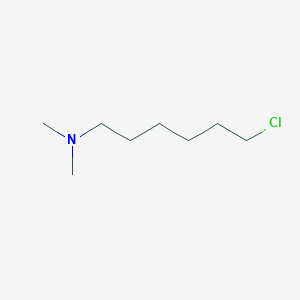
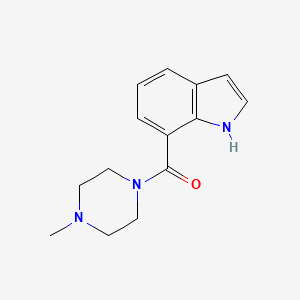
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)
![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
